molecular formula C22H15N3O2S2 B2909535 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 361171-33-7

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2909535
CAS No.: 361171-33-7
M. Wt: 417.5
InChI Key: XJQIOHFKTTUWSE-UHFFFAOYSA-N
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Description

The compound N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide features a quinoline core substituted at position 2 with a thiophen-2-yl group and at position 4 with a carboxamide moiety linked to a thiazole ring bearing a 5-methylfuran substituent. This structure combines multiple heterocyclic systems (quinoline, thiophene, thiazole, and furan), which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c1-13-8-9-19(27-13)18-12-29-22(24-18)25-21(26)15-11-17(20-7-4-10-28-20)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQIOHFKTTUWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, a compound featuring a complex structure with thiazole, furan, and quinoline moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process involving the following steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the Furan Ring : Achieved via Friedel-Crafts acylation, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.
  • Coupling Reactions : The thiazole and furan rings are coupled through nucleophilic substitution reactions.
  • Formation of the Quinoline Moiety : The final step includes reacting the intermediate with benzoyl chloride to form the complete structure.

Biological Activity Overview

The biological activity of this compound has been explored across several domains:

1. Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial activities. Studies have shown that derivatives can effectively inhibit bacterial growth and fungal infections, making them potential candidates for antibiotic development.

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in human colon adenocarcinoma cells, suggesting its potential as an anticancer agent.

3. Enzyme Inhibition

This compound has shown promising results as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. It exhibits low activity against carboxylesterase, indicating minimal risk for drug-drug interactions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionInhibits AChE and BChE with low carboxylesterase activity

Case Study: Anticancer Effects

In a study assessing the cytotoxic effects of various quinoline derivatives on human colon adenocarcinoma cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

Structural Analogs with Quinoline-4-Carboxamide Backbones

Key Compounds:

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (): Differs by a sulfamoylphenyl group instead of the 5-methylfuran-thiazole substituent.

6-Bromo-N-(2-(dimethylamino)ethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide (Compound 22, ): Contains a bromo substituent on the quinoline and a dimethylaminoethyl group on the carboxamide. Molecular weight: ~450 g/mol (vs. target compound’s ~425–440 g/mol range). The bromine atom may enhance lipophilicity (higher XLogP3) compared to the target’s furan group .

2-(5-methylfuran-2-yl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}quinoline-4-carboxamide (): Replaces the thiazole ring with a sulfamoylphenyl-pyrimidine group. Likely exhibits altered solubility due to the polar sulfonamide moiety .

Table 1: Physicochemical Comparison of Quinoline-4-Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield
Target Compound C₂₃H₁₆N₄O₂S₂ 440.5 Thiophen-2-yl, 5-methylfuran Not reported
N-(4-sulfamoylphenyl)-2-thiophen-2-yl analog C₂₂H₁₆N₄O₃S₂ 464.5 Sulfamoylphenyl 8%
6-Bromo-2-(5-methylthiophen-2-yl) derivative C₂₀H₁₉BrN₄OS 450.3 Bromo, dimethylaminoethyl Not reported

Thiazole-Containing Derivatives

Key Compounds:

N-[4-(2-pyridyl)thiazol-2-yl]benzamides (): Exhibit adenosine receptor affinity in the micromolar range. Replacement of benzamide with cyclopentanamide retained activity, suggesting flexibility in the carboxamide group .

N-(4-(p-tolyl)thiazol-2-yl)piperazine derivatives ():

  • Demonstrated MMP inhibitory activity (melting points: 269–303°C).
  • Methoxy and halogen substituents on the phenyl ring enhanced thermal stability .

Thiophene and Furan Derivatives

Key Compounds:

(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6, ): Showed potent anti-breast cancer activity (superior to doxorubicin). The thiophene-prop-enylamino group likely contributes to π-π stacking with biological targets .

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Molecular weight: 371.4 g/mol. Combines furan and thiazole moieties, similar to the target compound .

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